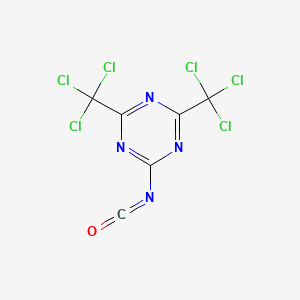
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic compound with the molecular formula C14H25NO2. This compound is known for its unique bicyclic structure, which includes a norbornane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves several steps. One common method includes the reaction of 3-methylnorbornane with propionyl chloride in the presence of a base to form the propionyl derivative. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles like halides or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease states.
Mécanisme D'action
The mechanism of action of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane can be compared with other similar compounds, such as:
2-(N-Acetyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: This compound has an acetyl group instead of a propionyl group, which can influence its reactivity and biological activity.
2-(N-Butyryl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: The butyryl derivative has a longer carbon chain, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
36398-78-4 |
|---|---|
Formule moléculaire |
C14H25NO2 |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]propanamide |
InChI |
InChI=1S/C14H25NO2/c1-3-14(17)15(6-7-16)9-13-10(2)11-4-5-12(13)8-11/h10-13,16H,3-9H2,1-2H3 |
Clé InChI |
YTOGJSAVUCOBCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCO)CC1C(C2CCC1C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


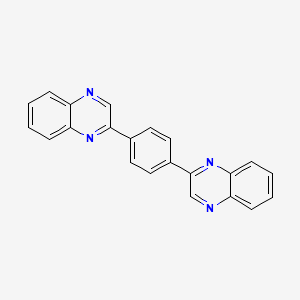
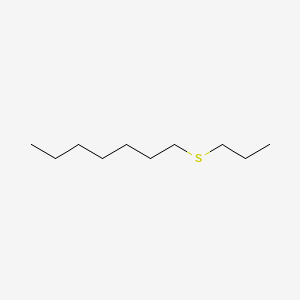

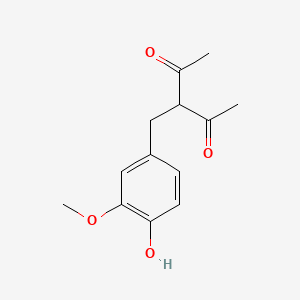

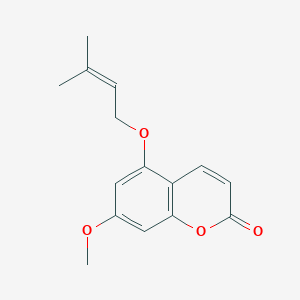



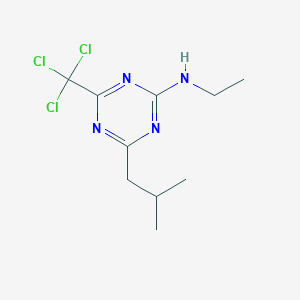
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
